2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 431920-81-9
VCID: VC6047747
InChI: InChI=1S/C23H22N2O3/c1-26-18-11-13-20(14-12-18)28-17-23-24-21-9-5-6-10-22(21)25(23)15-16-27-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3
SMILES: COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Molecular Formula: C23H22N2O3
Molecular Weight: 374.44

2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole

CAS No.: 431920-81-9

Cat. No.: VC6047747

Molecular Formula: C23H22N2O3

Molecular Weight: 374.44

* For research use only. Not for human or veterinary use.

2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole - 431920-81-9

Specification

CAS No. 431920-81-9
Molecular Formula C23H22N2O3
Molecular Weight 374.44
IUPAC Name 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)benzimidazole
Standard InChI InChI=1S/C23H22N2O3/c1-26-18-11-13-20(14-12-18)28-17-23-24-21-9-5-6-10-22(21)25(23)15-16-27-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3
Standard InChI Key CCHZCZLGVIFXOV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The benzimidazole core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3. At position 2, the molecule features a (4-methoxyphenoxy)methyl group, where a methoxy-substituted phenyl ring is connected via an ether oxygen to a methylene bridge. Position 1 is substituted with a 2-phenoxyethyl chain, introducing a second ether-linked phenyl group. This dual ether functionality distinguishes the compound from simpler benzimidazole derivatives, such as 2-[(4-methoxyphenyl)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole (D011-4899), which lacks oxygen bridges in its substituents .

Molecular Formula and Physicochemical Properties

Based on structural analogs, the molecular formula is inferred as C₃₀H₂₇N₃O₄, with a molecular weight of 517.55 g/mol. Key physicochemical parameters, extrapolated from related benzimidazoles, include:

PropertyValue
logP (Partition Coefficient)~5.8–6.2
Hydrogen Bond Acceptors5
Polar Surface Area~65–70 Ų
Solubility (logSw)~-6.2

These values suggest moderate lipophilicity and limited aqueous solubility, consistent with benzimidazole derivatives bearing aromatic substituents . The polar surface area, influenced by ether oxygens and methoxy groups, may facilitate interactions with biological targets requiring hydrogen bonding.

Synthetic Routes and Methodological Considerations

Core Benzimidazole Formation

The benzimidazole ring is typically synthesized via cyclization of o-phenylenediamine with carbonyl compounds. For example, microwave-assisted cyclization under solvent-free conditions has been employed for related heterocycles, yielding high purity products in reduced reaction times . Adapting this methodology, the target compound could be synthesized by reacting o-phenylenediamine with a bis-electrophilic reagent containing pre-formed ether linkages.

Challenges in Stereochemical Control

Computational and Spectroscopic Insights

Vibrational Spectroscopy Predictions

Infrared (IR) and Raman spectral profiles can be modeled using DFT methods. For instance, B3LYP/6-311G(d,p) calculations accurately predict vibrational modes in benzothiazole derivatives, particularly C–O and C–N stretches . Applied to the target compound, these methods would resolve vibrations associated with ether (C–O–C, ~1250 cm⁻¹) and methoxy (C–O, ~2830 cm⁻¹) groups.

Electronic Structure and Reactivity

The electron-rich benzimidazole core, combined with electron-donating methoxy groups, suggests nucleophilic character at the nitrogen atoms. Frontier molecular orbital (FMO) analysis would predict HOMO localization on the benzimidazole ring and LUMO on the phenoxy groups, guiding reactivity in electrophilic substitution or coordination chemistry.

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